molecular formula C13H19N3O B13286488 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine

2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B13286488
M. Wt: 233.31 g/mol
InChI Key: JJXSETYGAHGFNR-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method includes the nucleophilic substitution reaction where a halogenated pyridine reacts with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the pyrrolidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyridine: Lacks the additional pyrrolidin-3-yloxy group.

    3-(Pyrrolidin-3-yloxy)pyridine: Lacks the pyrrolidin-1-yl group.

    2-(Piperidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine is unique due to the presence of both pyrrolidine groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-pyrrolidin-1-yl-3-pyrrolidin-3-yloxypyridine

InChI

InChI=1S/C13H19N3O/c1-2-9-16(8-1)13-12(4-3-6-15-13)17-11-5-7-14-10-11/h3-4,6,11,14H,1-2,5,7-10H2

InChI Key

JJXSETYGAHGFNR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)OC3CCNC3

Origin of Product

United States

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